1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate)
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Overview
Description
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C10H15F7N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) typically involves the reaction of 1-(3-fluoropropyl)azetidin-3-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetate) salt. The process involves:
Starting Materials: 1-(3-fluoropropyl)azetidin-3-amine and trifluoroacetic acid.
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete mixing of the reactants.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)azetidin-3-amine bis(trifluoroacetate): This compound has a similar structure but with a trifluoroethyl group instead of a fluoropropyl group.
1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate): This compound has a different counterion, which can affect its solubility and reactivity.
The uniqueness of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) lies in its specific fluoropropyl group and trifluoroacetate counterions, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C10H15F7N2O4 |
---|---|
Molecular Weight |
360.23 g/mol |
IUPAC Name |
1-(3-fluoropropyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13FN2.2C2HF3O2/c7-2-1-3-9-4-6(8)5-9;2*3-2(4,5)1(6)7/h6H,1-5,8H2;2*(H,6,7) |
InChI Key |
OGJQPKPEUCNXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCCF)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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